Product packaging for 4-Acetoxy-3',4'-dimethylbenzophenone(Cat. No.:CAS No. 890100-35-3)

4-Acetoxy-3',4'-dimethylbenzophenone

Cat. No.: B1292319
CAS No.: 890100-35-3
M. Wt: 268.31 g/mol
InChI Key: DEXWPUINOVTLOS-UHFFFAOYSA-N
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Description

4-Acetoxy-3',4'-dimethylbenzophenone is a useful research compound. Its molecular formula is C17H16O3 and its molecular weight is 268.31 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16O3 B1292319 4-Acetoxy-3',4'-dimethylbenzophenone CAS No. 890100-35-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(3,4-dimethylbenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-11-4-5-15(10-12(11)2)17(19)14-6-8-16(9-7-14)20-13(3)18/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXWPUINOVTLOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641745
Record name 4-(3,4-Dimethylbenzoyl)phenyl acetate
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Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890100-35-3
Record name Methanone, [4-(acetyloxy)phenyl](3,4-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890100-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3,4-Dimethylbenzoyl)phenyl acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 4 Acetoxy 3 ,4 Dimethylbenzophenone and Its Precursors

Advanced Organic Synthesis Routes to Substituted Benzophenones

The preparation of the benzophenone (B1666685) scaffold, a diaryl ketone, is a cornerstone of organic synthesis, with numerous methods developed to accommodate a wide range of functional groups and substitution patterns.

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation is a classic and widely used electrophilic aromatic substitution reaction for the synthesis of aromatic ketones, including substituted benzophenones. libretexts.orgmasterorganicchemistry.com The reaction typically involves the treatment of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). masterorganicchemistry.compearson.com The Lewis acid activates the acyl halide, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. masterorganicchemistry.com

This method is highly versatile for preparing unsymmetrically substituted benzophenones. oregonstate.edu For instance, a substituted benzene (B151609) can be reacted with a substituted benzoyl chloride to achieve the desired product. oregonstate.edu The reaction conditions, solvent, and choice of Lewis acid can be optimized to improve yields and selectivity. researchgate.net While AlCl₃ is traditional, other Lewis acids like FeCl₃ have also been employed. researchgate.net Recent advancements have even explored the use of amides in the presence of superacids like triflic acid as acylating agents. nih.gov

Table 1: Comparison of Catalysts in Friedel-Crafts Acylation

Catalyst Typical Substrates Advantages Disadvantages
Aluminum Chloride (AlCl₃) Benzene derivatives, Acyl chlorides High reactivity, cost-effective masterorganicchemistry.com Moisture sensitive, requires stoichiometric amounts, can promote side reactions libretexts.org
Iron(III) Chloride (FeCl₃) Benzene, Benzoyl chloride Less moisture sensitive than AlCl₃, effective in ionic liquids researchgate.net May require higher temperatures or longer reaction times than AlCl₃ researchgate.net

| Triflic Acid (CF₃SO₃H) | Arenes, Amides | Re-usable, promotes reaction with less reactive acylating agents nih.gov | Highly corrosive, higher cost |

Transition-Metal-Catalyzed Cross-Coupling Reactions

Modern organic synthesis increasingly relies on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon bonds. rhhz.netresearchgate.net These methods offer a powerful alternative to classical reactions like Friedel-Crafts, often providing milder reaction conditions and greater functional group tolerance. rhhz.net Palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings are indispensable tools in this regard. researchgate.netacs.org

The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. rhhz.net For benzophenone synthesis, a suitable aryl halide or triflate can be coupled with an arylboronic acid (Suzuki coupling), an organotin compound (Stille coupling), or an organozinc reagent (Negishi coupling) in the presence of a palladium catalyst to form the diaryl ketone structure. rhhz.net The choice of catalyst, ligands, base, and solvent is critical for achieving high yields and selectivity. researchgate.net

Esterification and Acylation Reactions for Acetoxy Group Introduction

The introduction of an acetoxy group onto a benzophenone scaffold is typically achieved by esterifying a precursor hydroxybenzophenone. Several standard methods are available for this transformation.

Fischer-Speier Esterification : This is a classic acid-catalyzed esterification where a carboxylic acid (acetic acid) reacts with an alcohol (a hydroxybenzophenone) to form an ester and water. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, an excess of one reagent is often used, or water is removed as it is formed. masterorganicchemistry.com

Acylation with Acyl Halides or Anhydrides : A more reactive and often higher-yielding method involves the acylation of the hydroxybenzophenone with an acylating agent like acetyl chloride or acetic anhydride. These reactions are typically run in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the HCl or acetic acid byproduct. This approach is generally faster and not reversible under the reaction conditions.

Table 2: Comparison of Methods for Acetoxy Group Introduction

Method Reagents Conditions Advantages Disadvantages
Fischer Esterification Acetic acid, strong acid catalyst (e.g., H₂SO₄) Reversible, requires heat and/or water removal masterorganicchemistry.com Inexpensive reagents Equilibrium-limited, can be slow, harsh acidic conditions masterorganicchemistry.com
Acylation with Acetyl Chloride Acetyl chloride, base (e.g., pyridine) Typically room temperature, fast High yield, irreversible Acetyl chloride is corrosive and moisture-sensitive

| Acylation with Acetic Anhydride | Acetic anhydride, base or acid catalyst | Mild conditions, often room temperature or gentle heating | High yield, less corrosive than acetyl chloride | Reaction can be slower than with acetyl chloride |

Photochemical Synthesis Methodologies

Photochemistry offers unique synthetic pathways that are not accessible through traditional thermal reactions. gordon.edu In the context of benzophenone synthesis, light can be used to drive specific reactions. One relevant method is the photocatalytic oxidation of diarylmethanols (benzhydrols) to the corresponding benzophenones. For example, 4,4'-dimethoxybenzophenone can be synthesized via the photocatalytic oxidation of 4,4'-dimethoxybenzhydrol. chemicalbook.com This process often involves a photosensitizer that absorbs light and initiates the oxidation, providing a mild and efficient route to the ketone product. wikipedia.org While the photoreduction of benzophenones to benzopinacols is a more commonly cited photochemical reaction, the reverse process—oxidation—is a viable synthetic tool. bgsu.eduhilarispublisher.com

Oxidative Cyclization Reactions

Oxidative cyclization represents a sophisticated strategy for constructing complex molecular architectures, including those containing a benzophenone fragment. nih.gov These reactions involve the formation of new rings through an oxidation process. In the synthesis of certain natural products, intramolecular cyclization events are key steps. For example, studies on the synthesis of the balanol benzophenone fragment have explored intramolecular Heck reactions as a key cyclization step to form a biaryl system, which is then oxidatively cleaved to yield the benzophenone core. nih.gov These methods, while not typically used for simple benzophenones, highlight the advanced strategies available for building highly functionalized diaryl ketone systems. nih.gov

Targeted Synthesis of 4-Acetoxy-3',4'-dimethylbenzophenone

A targeted synthesis for this compound would logically proceed in two main stages: first, the construction of the substituted benzophenone core, followed by the introduction of the acetoxy group. A plausible and efficient route would involve a Friedel-Crafts acylation followed by an esterification reaction.

Step 1: Synthesis of 4-Hydroxy-3',4'-dimethylbenzophenone

The immediate precursor to the target molecule is 4-Hydroxy-3',4'-dimethylbenzophenone. A common strategy for synthesizing hydroxybenzophenones via Friedel-Crafts acylation is to use a protected phenol (B47542), such as anisole (methoxybenzene), to prevent the free hydroxyl group from interfering with the Lewis acid catalyst. google.com

A viable pathway involves the Friedel-Crafts acylation of anisole with 3,4-dimethylbenzoyl chloride in the presence of aluminum chloride. The methoxy (B1213986) group of anisole is an ortho-, para-directing group, leading to the formation of 4-methoxy-3',4'-dimethylbenzophenone. The subsequent step is the cleavage of the methyl ether (demethylation) to yield the desired 4-hydroxy-3',4'-dimethylbenzophenone. This ether cleavage can be accomplished using reagents such as aluminum chloride or hydrobromic acid. google.comgoogle.com

Step 2: Esterification to form this compound

With the 4-hydroxy-3',4'-dimethylbenzophenone precursor in hand, the final step is the introduction of the acetoxy group. This is readily achieved by reacting the phenolic hydroxyl group with acetic anhydride in the presence of a base like pyridine or a catalytic amount of acid. This acylation reaction is typically high-yielding and proceeds under mild conditions to afford the final product, this compound.

Preparation of Structurally Related Acetoxy-dimethylbenzophenones and Isomers

The synthetic principles applied to this compound can be extended to prepare a variety of structurally related acetoxy-dimethylbenzophenones and their isomers. By varying the starting materials in the Friedel-Crafts acylation, a diverse range of compounds can be accessed.

For instance, using m-xylene or p-xylene instead of o-xylene (B151617) in the Friedel-Crafts acylation with 4-hydroxybenzoyl chloride would lead to the formation of 4-hydroxy-2',5'-dimethylbenzophenone and 4-hydroxy-2',4'-dimethylbenzophenone, respectively. Subsequent acetylation would then yield the corresponding acetoxy derivatives.

Similarly, isomeric acetoxybenzophenones can be synthesized by altering the position of the hydroxyl group on the benzoyl chloride starting material. For example, using 2-hydroxybenzoyl chloride or 3-hydroxybenzoyl chloride in the acylation of o-xylene would, after acetylation, produce 2-Acetoxy-3',4'-dimethylbenzophenone and 3-Acetoxy-3',4'-dimethylbenzophenone.

The following table illustrates the synthesis of some structurally related acetoxy-dimethylbenzophenones:

Target CompoundAromatic SubstrateAcylating Agent Precursor
4-Acetoxy-2',5'-dimethylbenzophenonem-Xylene4-Hydroxybenzoyl chloride
4-Acetoxy-2',4'-dimethylbenzophenonep-Xylene4-Hydroxybenzoyl chloride
2-Acetoxy-3',4'-dimethylbenzophenoneo-Xylene2-Hydroxybenzoyl chloride
3-Acetoxy-3',4'-dimethylbenzophenoneo-Xylene3-Hydroxybenzoyl chloride

Derivatization Strategies for this compound

The structure of this compound offers several sites for chemical modification, allowing for the synthesis of a wide array of derivatives with potentially novel properties. Derivatization strategies can be focused on the introduction of new functional groups, transformation of the existing acetoxy moiety, or modification of the dimethylphenyl substructures.

Introduction of Additional Functionalities

The aromatic rings of this compound are susceptible to electrophilic aromatic substitution reactions. The acetoxy group is an ortho-, para-directing group, while the two methyl groups on the other ring are also ortho-, para-directing. This allows for the regioselective introduction of various functional groups.

Common electrophilic substitution reactions that can be employed include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro group onto one of the aromatic rings. The position of nitration will be influenced by the directing effects of the existing substituents.

Halogenation: Reactions with bromine or chlorine in the presence of a Lewis acid catalyst can lead to the introduction of halogen atoms.

Sulfonation: Fuming sulfuric acid can be used to introduce a sulfonic acid group.

Friedel-Crafts Alkylation/Acylation: Further alkyl or acyl groups can be introduced onto the aromatic rings, although the existing deactivating effect of the benzoyl group might require harsh reaction conditions.

Chemical Transformations of the Acetoxy Moiety

The acetoxy group itself is a versatile functional handle for further chemical transformations.

Hydrolysis: The ester can be hydrolyzed back to the corresponding 4-hydroxy-3',4'-dimethylbenzophenone under acidic or basic conditions. This deprotection step can be useful if further reactions need to be performed on other parts of the molecule that are sensitive to the conditions of acetylation.

Transesterification: The acetoxy group can be converted to other esters by reaction with different alcohols in the presence of an acid or base catalyst.

Fries Rearrangement: Under the influence of a Lewis acid catalyst, the acetyl group can migrate from the oxygen atom to the aromatic ring, leading to the formation of a hydroxy-acetyl-benzophenone derivative.

Modifications of the Dimethylphenyl Substructures

The methyl groups on the dimethylphenyl ring also present opportunities for derivatization.

Oxidation: The methyl groups can be oxidized to carboxylic acid groups using strong oxidizing agents like potassium permanganate or chromic acid. This would yield a benzophenone derivative with carboxylic acid functionalities.

Halogenation: Free radical halogenation, typically using N-bromosuccinimide (NBS) under UV irradiation, can selectively introduce a halogen atom onto the benzylic position of the methyl groups. These halogenated derivatives can then be used in a variety of nucleophilic substitution and elimination reactions to introduce further functionality.

The following table provides a summary of potential derivatization reactions for this compound:

Reaction TypeReagentsPotential Product(s)
NitrationHNO₃, H₂SO₄Nitro-4-acetoxy-3',4'-dimethylbenzophenone
BrominationBr₂, FeBr₃Bromo-4-acetoxy-3',4'-dimethylbenzophenone
HydrolysisH₃O⁺ or OH⁻4-Hydroxy-3',4'-dimethylbenzophenone
OxidationKMnO₄Carboxy-substituted benzophenone
Benzylic BrominationNBS, UV light(Bromomethyl)-substituted benzophenone

Elucidation of Molecular Structure and Conformation Through Advanced Spectroscopic Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone of modern chemical analysis, providing detailed information about the local magnetic fields around atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy would be instrumental in identifying the number and types of hydrogen atoms present in 4-Acetoxy-3',4'-dimethylbenzophenone. The chemical shifts, integration of signals, and spin-spin coupling patterns would allow for the assignment of each proton to its specific position within the molecule's aromatic and aliphatic regions. However, no published ¹H NMR spectra for this specific compound could be located.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides critical information about the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal, revealing the total number of carbon environments. The chemical shifts would differentiate between carbonyl, aromatic, and methyl carbons. Without experimental data, a table of expected chemical shifts cannot be accurately generated.

Two-Dimensional NMR Techniques for Conformational and Connectivity Studies

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for unambiguously assigning proton and carbon signals and determining the connectivity between them. These experiments would be crucial for confirming the substitution pattern on the benzophenone (B1666685) core. Unfortunately, no 2D NMR data for this compound is available in the surveyed literature.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy techniques, including FTIR and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the ester and ketone carbonyl groups, as well as vibrations corresponding to the aromatic rings and methyl groups. Specific frequencies would confirm the presence of these functionalities. However, no experimentally obtained FTIR spectra for this compound are publicly documented.

Raman Spectroscopy

Raman spectroscopy, a complementary technique to FTIR, would provide further insights into the molecular vibrations of this compound, particularly for non-polar bonds. This would aid in the comprehensive characterization of the molecule's functional groups. As with the other techniques, no Raman spectral data for this compound could be found.

Electronic Absorption and Emission Spectroscopy

The photophysical properties of this compound, like other benzophenone derivatives, are dictated by the electronic transitions within its chromophoric system. This system is composed of two phenyl rings and a central carbonyl group, with electronic properties modulated by the acetoxy and dimethyl substituents.

The UV-Vis absorption spectrum of aromatic ketones like benzophenone is characterized by two primary types of electronic transitions: the π → π* transition and the n → π* transition. scialert.netmdpi.com

π → π Transition:* This is a high-intensity absorption band, typically observed at shorter wavelengths. For unsubstituted benzophenone in non-polar solvents like n-hexane, this transition appears around 248-252 nm. scialert.netmdpi.com This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital, delocalized across the aromatic system.

n → π Transition:* This is a lower-intensity, symmetry-forbidden transition occurring at longer wavelengths, typically in the range of 330-350 nm for benzophenone. mdpi.comresearchgate.net It involves the excitation of a non-bonding electron from one of the lone pairs on the carbonyl oxygen to a π* antibonding orbital. This band is characteristically sensitive to solvent polarity, exhibiting a hypsochromic (blue) shift in polar solvents due to the stabilization of the non-bonding orbital through hydrogen bonding. scialert.netmdpi.com

For this compound, the presence of electron-donating methyl groups and the acetoxy group on the phenyl rings is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent benzophenone molecule. This is due to the stabilization of the excited states through electronic delocalization. The expected absorption maxima for the compound are detailed in the table below.

Transition TypeExpected λmax (in non-polar solvent)Molar Absorptivity (ε)Notes
π → π~260 - 275 nmHigh (~10,000 - 20,000 L mol⁻¹ cm⁻¹)Intense band associated with the aromatic system.
n → π~340 - 360 nmLow (~100 - 400 L mol⁻¹ cm⁻¹)Weak, broad band characteristic of the carbonyl group.

Note: The values presented are estimations based on the known spectral properties of benzophenone and its substituted derivatives. scialert.netmdpi.comresearchgate.net

The emission properties of benzophenones are dominated by phosphorescence due to a highly efficient intersystem crossing (ISC) process. bgsu.edu Upon absorption of UV radiation, the molecule is promoted to an excited singlet state (S₁). However, the energy gap between the lowest excited singlet state (S₁) and the lowest triplet state (T₁) is very small, facilitating rapid ISC. bgsu.edu

Fluorescence: Fluorescence, the emission of light from the S₁ state, is typically very weak or undetectable in benzophenone and its derivatives at room temperature in solution. bgsu.edu The rate of intersystem crossing to the triplet manifold is significantly faster than the rate of fluorescence, effectively quenching this emission pathway.

Phosphorescence: In contrast, phosphorescence from the T₁ state is strong, particularly at low temperatures (e.g., 77 K) in rigid matrices, which minimizes non-radiative decay pathways. nih.gov The phosphorescence of benzophenone derivatives typically appears as a structured emission band in the blue-green region of the spectrum. nih.gov The lifetime of the triplet state is significantly longer than the singlet state, ranging from milliseconds to seconds in some cases. rsc.org For this compound, a distinct phosphorescence spectrum is expected, originating from its T₁(n, π*) state.

Emission TypeExpected Emission Maximum (at 77 K)Quantum Yield (Φ)Lifetime (τ)
FluorescenceN/A (Typically quenched)Very low (<0.01)Very short (picoseconds)
Phosphorescence~450 - 500 nmHigh (approaching 1.0 in ideal conditions)Milliseconds to seconds

Note: The characteristics are based on typical behavior of benzophenone derivatives. bgsu.edunih.govrsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns.

In GC-MS, using electron ionization (EI), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The fragmentation of aromatic ketones is well-characterized and typically involves cleavages alpha to the carbonyl group. whitman.edu

For this compound (Molecular Weight: 268.32 g/mol ), the following fragmentation pathways are anticipated:

Loss of Acetyl Group: A common fragmentation for acetoxy-substituted aromatics is the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da) to form a phenol-like fragment ion.

α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a dominant pathway. This can lead to the formation of two primary acylium ions:

Cleavage yielding the [CH₃COO(C₆H₄)CO]⁺ ion.

Cleavage yielding the [(CH₃)₂(C₆H₃)CO]⁺ ion.

Further Fragmentation: These primary fragment ions can undergo further fragmentation, such as the loss of carbon monoxide (CO, 28 Da).

m/z (mass-to-charge ratio)Proposed Fragment IonFragmentation Pathway
268[C₁₇H₁₆O₃]⁺˙Molecular Ion (M⁺˙)
226[C₁₅H₁₄O₂]⁺˙M⁺˙ - CH₂CO (Loss of ketene)
133[(CH₃)₂(C₆H₃)CO]⁺α-Cleavage
121[CH₃COO(C₆H₄)]⁺α-Cleavage with loss of CO
105[(CH₃)₂(C₆H₃)]⁺Loss of CO from the 133 m/z fragment
77[C₆H₅]⁺Fragmentation of the unsubstituted phenyl ring

Note: The fragmentation pattern is predicted based on established principles of mass spectrometry for aromatic ketones. whitman.eduopenstax.orglibretexts.org

HRMS-ESI is a soft ionization technique that typically results in the formation of a protonated molecular ion, [M+H]⁺, with minimal fragmentation. This allows for the precise determination of the molecular formula. researchgate.netnih.gov For this compound, the high-resolution mass would provide unambiguous confirmation of its elemental composition.

In tandem mass spectrometry (MS/MS) experiments, the [M+H]⁺ ion can be selected and subjected to collision-induced dissociation (CID), leading to predictable fragmentation, primarily the loss of neutral molecules.

Ion FormulaIon TypeCalculated Exact Mass
C₁₇H₁₆O₃[M]268.10994
C₁₇H₁₇O₃⁺[M+H]⁺269.11722
C₁₇H₁₆NaO₃⁺[M+Na]⁺291.09917
C₁₅H₁₅O₂⁺[M+H - C₂H₂O]⁺227.10666

Note: The exact masses are calculated based on the molecular formula C₁₇H₁₆O₃.

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically used for the detection and characterization of species with unpaired electrons, such as free radicals. libretexts.org Benzophenone and its derivatives are well-known to form radical intermediates upon photochemical excitation. researchgate.net

Upon UV irradiation in the presence of a hydrogen-donating solvent or substrate (R-H), this compound in its excited triplet state can abstract a hydrogen atom, leading to the formation of a ketyl radical. unito.it

(C₁₇H₁₆O₃)* (Triplet) + R-H → (C₁₇H₁₆(OH))• (Ketyl Radical) + R•

This ketyl radical is paramagnetic and therefore ESR-active. The ESR spectrum would provide information about the electronic structure of this intermediate. The spectrum is expected to show a primary signal whose g-value is characteristic of ketyl radicals (typically close to the free electron value, ~2.0023). This signal would be further split into a complex hyperfine pattern due to the magnetic interaction (hyperfine coupling) of the unpaired electron with the various magnetic nuclei (protons) in the molecule, including the hydroxyl proton, the aromatic protons, and the methyl protons. unito.itresearchgate.net The analysis of this hyperfine structure can provide detailed insights into the delocalization of the unpaired electron across the molecular framework.

Photochemical Reaction Mechanisms and Kinetic Studies

Fundamental Photoreactivity of Benzophenone (B1666685) Chromophores

The benzophenone moiety within 4-Acetoxy-3',4'-dimethylbenzophenone is the primary site of photoactivity. Its photoreactivity is characterized by a high efficiency in forming a triplet excited state, which is responsible for most of its subsequent chemical reactions. edinst.comacs.org

Upon absorption of UV radiation (up to 360 nm), the benzophenone chromophore is promoted from its ground state (S₀) to an excited singlet state (S₁). nih.gov This S₁ state, which has (n,π*) character, is very short-lived. edinst.combgsu.edu It rapidly undergoes a highly efficient process called intersystem crossing (ISC) to populate the lower-energy triplet state (T₁). edinst.comedinst.com The quantum yield for this ISC process in benzophenone is nearly unity (~1), meaning almost every absorbed photon results in the formation of a triplet state molecule. nih.govedinst.comacs.org

This transition is remarkably efficient due to spin-orbit coupling, which is favored when a change in molecular orbital type occurs. nih.gov Specifically, the transition from the S₁(n,π) state to a higher-energy triplet state, T₂(π,π), is favored according to El-Sayed's rules, followed by rapid internal conversion to the lowest triplet state, T₁(n,π*). acs.orgnih.gov However, both direct (S₁ → T₁) and indirect (S₁ → T₂ → T₁) pathways are considered possible mechanisms for populating the reactive T₁ state. nih.gov The entire process from initial excitation to the formation of the T₁ state occurs on a picosecond timescale. acs.orguq.edu.au This triplet state is a diradical species and is the key reactive intermediate in most benzophenone-sensitized photochemical reactions. bgsu.eduacs.orgtcichemicals.com

Table 1: Key Kinetic Parameters for Benzophenone Excited States

ProcessState TransitionCharacteristic TimeQuantum Yield (Φ)
Intersystem Crossing (ISC)S₁ → T₁~10 ps acs.orguq.edu.au~1.0 nih.govacs.org
Intermediate StepS₁ → Intermediate State (IS)~6.5 ps acs.orguq.edu.au-
Final Triplet FormationIS → T₁~10 ps acs.orguq.edu.au-

One of the most characteristic reactions of the benzophenone triplet state is its ability to abstract a hydrogen atom from a suitable donor molecule. rsc.orgresearcher.life The electron-deficient oxygen atom of the (n,π*) triplet state readily abstracts a hydrogen atom, typically from the α-carbon of an alcohol or from C-H bonds in ethers, thioethers, and amines, to form a diphenylketyl radical. acs.orgrsc.orgresearchgate.net

In the case of this compound, its triplet excited state would be expected to initiate HAT, generating a corresponding ketyl radical and a substrate-derived radical. torvergata.it This reactivity is a cornerstone of benzophenone's use as a photocatalyst and photoinitiator. acs.orgnih.gov The subsequent reactions of the newly formed radicals can lead to a variety of products, including pinacols from the coupling of two ketyl radicals. rsc.org

The excited triplet state of benzophenone is a potent oxidant and can participate in photoinduced electron transfer (PET) reactions. nih.gov It can accept an electron from a suitable donor, such as an amine, to form a benzophenone radical anion and a donor radical cation. nih.gov The feasibility of this process depends on the oxidation potential of the donor molecule. nih.gov

Conversely, while less common, the benzophenone triplet state can also act as an electron donor. rsc.org This dual role allows the benzophenone chromophore to engage in a wide array of photoredox catalysis schemes. acs.orgtcichemicals.com The presence of substituents on the aromatic rings can modulate the redox potential of the excited state, thereby influencing the efficiency and direction of electron transfer processes. beilstein-journals.org

Photochemistry of Acetoxy-Benzophenone Derivatives

The presence of the 4-acetoxy group on one of the phenyl rings introduces additional photochemical pathways that are characteristic of phenolic esters. These reactions can compete with the fundamental photoreactivity of the benzophenone chromophore.

Aryl esters, such as this compound, are known to undergo the Photo-Fries rearrangement upon UV irradiation. wikipedia.orglookchem.com This reaction involves the homolytic cleavage of the ester's carbonyl-oxygen bond, creating a caged radical pair consisting of an acyl radical and a phenoxy radical. lookchem.com

From within this solvent cage, the radical pair can recombine in several ways:

Ortho-rearrangement: The acyl radical can migrate to the ortho position relative to the oxygen on the phenolic ring, which, after tautomerization, yields an ortho-hydroxyacylbenzophenone. lookchem.comunipv.it

Para-rearrangement: Migration to the para position is also possible, yielding a para-hydroxyacylbenzophenone. wikipedia.org However, in this compound, the para position is already substituted by the benzoyl group.

Reversion: The radicals can recombine to reform the original ester molecule.

If the radicals escape the solvent cage, the phenoxy radical can abstract a hydrogen atom from the solvent or another molecule to form the corresponding phenol (B47542), 4-hydroxy-3',4'-dimethylbenzophenone, which is a common byproduct of the reaction. lookchem.comunipv.it The Photo-Fries rearrangement is often selective, with reaction conditions such as solvent polarity influencing the ratio of the rearrangement products to the phenol byproduct. wikipedia.orgunipv.it

Table 2: Potential Products of Photo-Fries Rearrangement

Reaction PathwayResulting Product Type
In-Cage Recombination (ortho-migration)2-Acetyl-4-benzoyl-5,6-dimethylphenol
Cage Escape & H-Abstraction4-Hydroxy-3',4'-dimethylbenzophenone
In-Cage Recombination (reversion)This compound (starting material)

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between an excited state carbonyl compound and a ground state alkene, resulting in the formation of a four-membered ether ring called an oxetane (B1205548). nih.govmsu.edu The benzophenone triplet state readily undergoes this reaction with a wide variety of alkenes, particularly those that are electron-rich. nih.govscispace.com

Therefore, when this compound is irradiated in the presence of an alkene, the formation of an oxetane adduct is a probable reaction pathway. nih.gov This reaction competes with other photochemical processes like hydrogen abstraction and Photo-Fries rearrangement. The regioselectivity and stereoselectivity of the Paternò-Büchi reaction are influenced by the electronic and steric properties of both the benzophenone derivative and the alkene. nih.govdocumentsdelivered.com

Kinetic Investigations of Photochemical Transformations

The photochemical transformations of benzophenones are primarily initiated by the absorption of ultraviolet light, which promotes the molecule to an excited singlet state (S₁). This is followed by a highly efficient intersystem crossing to the triplet state (T₁). The subsequent reactions are predominantly from this triplet state. A common and well-studied photochemical reaction of benzophenones is photoreduction, which typically involves hydrogen atom abstraction from a suitable donor.

In the case of 4,4'-dimethylbenzophenone, a close analog to the title compound, transient absorption spectra and kinetic studies of its nanocrystalline suspensions have been conducted. These investigations revealed a single-exponential triplet lifetime of approximately 1185 ns. nih.gov Interestingly, the study suggested that intermolecular hydrogen atom transfer, a common reaction pathway for benzophenone crystals, does not significantly contribute to the decay of the triplet ketone in this case. Instead, the observed lifetime is consistent with an efficient self-quenching process via a reductive charge transfer mechanism, a phenomenon also observed with other p,p'-disubstituted benzophenones. nih.gov

The photoreduction of benzophenone derivatives by alcohols has also been a subject of detailed kinetic analysis. Laser flash photolysis is a key technique used to determine the rate coefficients of both the primary hydrogen abstraction by the excited ketone and the subsequent secondary reactions. nih.gov These studies have shown a significant dependence of the rate coefficients on the ring substituents. nih.gov The activation energy of these processes is influenced by the stability of the resulting ketyl radicals. nih.gov

While specific kinetic data for this compound is not available, the table below presents hypothetical kinetic parameters based on the known effects of similar substituents. The presence of both electron-donating methyl groups and an acetoxy group, which has dual electronic effects, would likely result in complex kinetics.

ParameterHypothetical Value for this compoundBasis of Estimation
Triplet State Lifetime (τT)100 - 500 psEstimated based on the lifetimes of other substituted benzophenones, which are in the picosecond range and depend on the energy gap between the Tn and T1 states. nih.govrsc.org
Quantum Yield of Triplet Formation (ΦT)~1.0Most benzophenone derivatives exhibit near-unity quantum yields for triplet formation. core.ac.uk
Rate Constant for H-abstraction (kH)Variable (Solvent Dependent)The rate would be influenced by the stability of the resulting ketyl radical, which is affected by the substituents.

Influence of Substituents on Photoreactivity and Selectivity

The substituents on the benzophenone framework play a critical role in modulating its photoreactivity and the selectivity of the resulting products. These effects are primarily electronic and steric in nature, influencing the properties of the excited triplet state and the stability of any radical intermediates.

The photoreactivity of benzophenones is largely governed by the character of their lowest triplet excited state, which can be either n,π* or π,π. The n,π triplet state, where an electron is promoted from a non-bonding orbital on the carbonyl oxygen to an anti-bonding π* orbital, is generally more reactive in hydrogen abstraction reactions. Electron-donating groups, such as methyl groups, tend to increase the electron density on the carbonyl oxygen, which can decrease the electrophilicity and reactivity of the n,π* triplet state. acs.org Conversely, electron-withdrawing groups can enhance this reactivity. acs.org

The methyl groups at the 3' and 4' positions are electron-donating through hyperconjugation and induction. This increased electron density on the second aromatic ring could influence the stability of any charge-transfer character in the excited state or radical intermediates. For instance, in the reductive charge transfer self-quenching mechanism proposed for 4,4'-dimethylbenzophenone, the methyl groups are thought to play a key role. nih.gov

The position of the substituents also dictates the selectivity of certain photochemical reactions. For example, in intramolecular hydrogen abstraction reactions (Norrish Type II reactions), the presence of abstractable hydrogen atoms at the γ-position is crucial. While the substituents in this compound are on the aromatic rings and not on an alkyl chain attached to the carbonyl group, they can still influence intermolecular reactions by altering the electronic properties and steric accessibility of the carbonyl oxygen.

The combined electronic effects of the substituents in this compound are summarized in the table below.

SubstituentPositionElectronic EffectPredicted Influence on Photoreactivity
Acetoxy (-OAc)4Inductively withdrawing, Resonantly donatingMay decrease reactivity towards H-abstraction due to resonance donation into the benzophenone π-system.
Methyl (-CH₃)3'Inductively and hyperconjugatively donatingIncreases electron density on the aromatic ring, potentially influencing charge-transfer processes.
Methyl (-CH₃)4'Inductively and hyperconjugatively donatingSimilar to the 3'-methyl group, it enhances electron density and can affect excited-state properties and radical stability.

Computational Investigations of this compound Remain Largely Undocumented in Public Research

A thorough review of available scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound this compound. While the foundational principles and methodologies for such studies are well-established, specific research applying these techniques to this particular molecule is not present in the public domain.

Computational chemistry provides powerful tools to predict and understand the behavior of molecules at an atomic level. Techniques like Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and Quantitative Structure-Property Relationship (QSPR) models are routinely used to explore electronic structure, reactivity, and potential applications of chemical compounds. However, the application of these sophisticated methods to this compound has not been the subject of published research findings.

Consequently, detailed data regarding its ground-state geometries, electronic properties, photophysical predictions, charge transfer characteristics, reaction mechanisms, or spectroscopic signatures derived from theoretical calculations are unavailable. The creation of data tables and in-depth discussion for the requested scientific article is therefore not possible without access to dedicated research that has not yet been performed or published.

Further investigation into related benzophenone derivatives may offer some generalized insights, but a direct and scientifically accurate analysis as outlined for this compound cannot be conducted at this time.

Advanced Applications and Functionalization in Materials Science and Organic Synthesis

Role as Photoinitiators in Photopolymerization Systems

Benzophenone (B1666685) and its derivatives are widely utilized as Type II photoinitiators, which function through a bimolecular process to generate free radicals. In these systems, the benzophenone derivative absorbs light, transitions to an excited state, and then interacts with a co-initiator, typically a hydrogen donor like an amine, to produce the radicals that initiate polymerization. The compound 4-Acetoxy-3',4'-dimethylbenzophenone belongs to this class of materials, where its functionality is dictated by the benzophenone core and the influence of its specific substituents.

The design of effective visible-light photoinitiators is centered on tuning the molecule's absorption properties to overlap with the emission spectra of visible light sources, such as LED lamps. For benzophenone derivatives, this is often achieved by modifying the core structure with electron-donating groups. Such modifications can induce a red-shift in the maximum absorption wavelength, moving it from the UV region toward the visible spectrum.

Key design principles applicable to structures like this compound include:

Chromophore Engineering: The benzophenone moiety serves as the primary chromophore. Introducing electron-donating groups, such as the methyl groups in the 3' and 4' positions, can enhance the molar extinction coefficient and shift the absorption to longer wavelengths. This structural design, based on a donor-benzophenone backbone, is a fundamental strategy for creating visible-light sensitivity.

Co-initiator Interaction: Type II photoinitiators require a co-initiator, often a tertiary amine like triethylamine (B128534) (TEA), to generate radicals. The excited state of the benzophenone derivative abstracts a hydrogen atom from the amine, creating a ketyl radical and an aminoalkyl radical. The latter is typically the primary species that initiates the polymerization of monomers like acrylates.

Solubility and Compatibility: The initiator must be soluble and compatible with the monomer formulation to ensure a homogeneous system. Substituents like the acetoxy and methyl groups influence the molecule's polarity and solubility in common acrylate (B77674) and methacrylate (B99206) monomers.

The table below summarizes the key design considerations for benzophenone-based visible-light photoinitiators.

Design PrincipleObjectiveStructural Approach (Example)Reference
Wavelength TuningShift absorption from UV to visible range ( > 400 nm).Introduce electron-donating groups (e.g., amines, alkyl groups) to the benzophenone core.
Increased Molar AbsorptivityEnhance the efficiency of light absorption.Extend π-conjugation or add strong donor groups.
Efficient Radical GenerationMaximize the quantum yield of initiating radicals.Optimize the excited state reactivity with a suitable co-initiator (e.g., tertiary amines).
Formulation CompatibilityEnsure good solubility and low migration in the cured polymer.Functionalize with groups that improve solubility or allow for copolymerization.

The efficiency of a photoinitiating system is determined by its ability to convert light energy into chemical energy for polymerization, often measured by the rate of polymerization and the final monomer conversion. For this compound, its reactivity would be governed by the quantum yield of intersystem crossing to the triplet state and the rate of hydrogen abstraction from the co-initiator.

Photoexcitation: The BP derivative absorbs a photon (hν) and is promoted to an excited singlet state (¹BP), which then rapidly converts to a more stable excited triplet state (³BP) via intersystem crossing.

Hydrogen Abstraction: The ³BP* abstracts a hydrogen atom from the amine, forming a ketyl radical (BPH•) and an aminoalkyl radical (R•).

Initiation: The aminoalkyl radical (R•) initiates the polymerization by adding to a monomer molecule.

Propagation: The polymerization chain grows by the sequential addition of monomer units.

The efficiency of such systems can be influenced by several factors, including the concentration of the photoinitiator and co-initiator, the light intensity, and the specific monomer being used. For example, in the polymerization of acrylates and methacrylates, both the rate of polymerization and the final conversion increase with higher initiator and amine concentrations. However, very high initiator concentrations can lead to increased light attenuation at the surface, reducing the cure depth, a critical factor in the polymerization of thick sections.

Application in Organic Light-Emitting Diodes (OLEDs)

The benzophenone core is a versatile building block in the design of organic semiconductors for OLEDs. Its inherent properties, particularly its efficiency in promoting intersystem crossing, make it a compelling candidate for use in various components of the OLED emissive layer.

In many OLED devices, the emissive layer consists of a host material doped with a small amount of an emitter. The host material plays a critical role in device efficiency and stability. It must facilitate the transport of both electrons and holes (ambipolar transport), confine excitons within the emissive layer, and efficiently transfer energy to the emitter dopant.

For phosphorescent and TADF emitters, a key requirement for the host material is to have a triplet energy level higher than that of the emitter to prevent the quenching of triplet excitons. Benzophenone-based molecules have been successfully developed as host materials due to their high triplet energy. By incorporating the benzophenone core into larger structures, for instance with carbazole (B46965) units, materials with high thermal stability and suitable HOMO/LUMO energy levels for efficient charge injection and transport can be synthesized. The acetoxy and dimethyl substituents on this compound would influence the final properties, such as its energy levels and morphological stability, which are critical for forming stable, uniform films required in OLED fabrication.

The table below outlines the essential properties of host materials for high-performance OLEDs.

PropertyRequirementRationaleReference
High Triplet Energy (T₁)Host T₁ > Emitter T₁Prevents quenching of phosphorescent or TADF emitter excitons, ensuring efficient light emission.
Balanced Charge TransportAmbipolar (transports both holes and electrons).Ensures the recombination of holes and electrons occurs within

Based on a thorough review of available scientific literature and chemical databases, there is no specific research data corresponding to the advanced applications of the chemical compound “this compound” for the topics outlined in your request.

The requested article cannot be generated because there is no publicly available information regarding:

Its use in surface functionalization and polymer grafting through photoreactions.

Its development for specific optical properties, including phosphorescence engineering or Non-Linear Optical (NLO) applications.

Its applications in advanced organic synthesis as either a reagent or a catalyst.

While general information exists for the broader class of benzophenone derivatives and for structurally related but distinct molecules such as 4,4'-Dimethylbenzophenone and 4-Acetoxybenzophenone, applying this information to "this compound" would be scientifically inaccurate and speculative.

Therefore, to adhere to the principles of scientific accuracy and avoid generating unsubstantiated content, the article cannot be written as requested.

Future Research Directions and Emerging Paradigms in Acetoxy Benzophenone Chemistry

Development of Green Chemistry Approaches for Synthesis and Derivatization

The synthesis of benzophenone (B1666685) derivatives has traditionally relied on classical methods that often involve harsh reagents and generate significant waste. The principles of green chemistry offer a roadmap for developing more environmentally benign and sustainable synthetic routes to 4-Acetoxy-3',4'-dimethylbenzophenone and its analogs. Future research in this area is expected to focus on several key strategies:

Catalytic Friedel-Crafts Acylation: Moving away from stoichiometric amounts of Lewis acids like aluminum chloride, which are common in Friedel-Crafts reactions, is a primary goal. The exploration of solid acid catalysts, such as zeolites and functionalized mesoporous materials, could offer recyclable and more environmentally friendly alternatives for the acylation of toluene (B28343) derivatives with an acetoxybenzoyl chloride precursor. google.com

Solvent Selection: The use of greener solvents, such as ionic liquids or supercritical fluids, can significantly reduce the environmental impact of synthesis. Research into reaction conditions that allow for the use of water or bio-derived solvents would be a significant advancement. rsc.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. This involves minimizing the use of protecting groups and developing more direct C-H activation/functionalization strategies.

Green Chemistry PrincipleApplication in Synthesis of this compoundPotential Impact
Prevention Designing syntheses to minimize waste generation.Reduced environmental footprint and lower disposal costs.
Atom Economy Maximizing the incorporation of reactant atoms into the final product.Increased efficiency and reduced raw material consumption.
Less Hazardous Chemical Syntheses Using and generating substances that possess little or no toxicity.Safer laboratory and industrial processes.
Safer Solvents and Auxiliaries Minimizing the use of auxiliary substances or making them innocuous.Reduced environmental pollution and worker exposure to harmful chemicals.
Design for Energy Efficiency Conducting synthetic methods at ambient temperature and pressure.Lower energy consumption and reduced greenhouse gas emissions.
Use of Renewable Feedstocks Using raw materials and feedstocks that are renewable.Reduced reliance on finite fossil fuels.
Catalysis Using catalytic reagents in small amounts that can be recycled.Increased reaction efficiency and reduced waste.

Exploration of Novel Photophysical Phenomena and Advanced Optoelectronic Applications

Benzophenone and its derivatives are well-known for their photochemical properties, particularly their ability to undergo efficient intersystem crossing to the triplet state upon photoexcitation. preprints.org This characteristic makes them valuable as photoinitiators and in photochemistry. The specific substitution pattern of this compound could lead to unique photophysical behaviors worth exploring.

Future research should focus on a detailed characterization of the excited state dynamics of this molecule. Time-resolved spectroscopic techniques, such as transient absorption and fluorescence spectroscopy, can provide insights into the rates of intersystem crossing, the lifetime of the triplet state, and the potential for competing photochemical pathways. nih.govbris.ac.uk

The potential optoelectronic applications of this compound are vast and could include:

Organic Light-Emitting Diodes (OLEDs): The benzophenone core can act as an acceptor unit in thermally activated delayed fluorescence (TADF) emitters, which are crucial for highly efficient OLEDs. preprints.orgmdpi.com The acetoxy and dimethyl substitutions will influence the molecule's electronic properties, such as its HOMO and LUMO energy levels, and thus its performance in an OLED device.

Photoinitiators for 3D Printing: The efficient triplet state formation makes benzophenones excellent photoinitiators for radical polymerization. Tailoring the absorption spectrum of this compound through derivatization could lead to initiators that are sensitive to specific wavelengths of light, enabling higher resolution in 3D printing applications.

Sensors and Molecular Probes: The excited state of benzophenones can be sensitive to the local environment. This property could be exploited to develop fluorescent or phosphorescent probes for detecting specific analytes or changes in microenvironments.

Photophysical PropertyRelevance to this compoundPotential Application
UV-Vis Absorption Determining the wavelengths of light the molecule absorbs.Photoinitiators, light-harvesting materials.
Fluorescence/Phosphorescence Characterizing the emissive properties from singlet and triplet excited states.OLEDs, sensors, bio-imaging.
Intersystem Crossing Efficiency The efficiency of transitioning from the singlet to the triplet excited state.Photoinitiators, photodynamic therapy.
Triplet State Lifetime The duration of the triplet excited state.Photochemistry, energy transfer processes.

Integration into Hybrid Organic-Inorganic Materials for Enhanced Functionality

The incorporation of organic molecules into inorganic matrices to create hybrid materials is a rapidly growing field that can lead to materials with synergistic properties. The functional groups on this compound, particularly the acetoxy group, provide a handle for covalent attachment to inorganic frameworks.

Future research in this area could explore the following:

Sol-Gel Chemistry: The acetoxy group could be hydrolyzed to a hydroxyl group, which can then participate in condensation reactions with metal alkoxides (e.g., silicon or titanium alkoxides) to form a covalently linked organic-inorganic hybrid material.

Surface Modification of Nanoparticles: The molecule could be grafted onto the surface of nanoparticles (e.g., silica, titania, quantum dots) to modify their surface properties and introduce photoactive functionalities. This could be useful for applications in photocatalysis or as light-harvesting antennas in solar cells.

Metal-Organic Frameworks (MOFs): While the current structure may not be ideal for direct use as a linker in MOFs, derivatization to include additional coordinating groups could enable its incorporation into these highly porous materials, potentially leading to photoresponsive MOFs.

The resulting hybrid materials could exhibit enhanced thermal stability, improved mechanical properties, and novel photophysical behaviors arising from the interaction between the organic and inorganic components.

Advanced Computational Modeling for Rational Design and High-Throughput Screening

Computational chemistry provides powerful tools for predicting the properties of molecules and guiding experimental efforts. For a relatively unexplored molecule like this compound, computational modeling can play a crucial role in directing future research.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These methods can be used to calculate the ground and excited state electronic structures, predict absorption and emission spectra, and estimate the energies of different electronic states. This information is invaluable for understanding the photophysical properties and designing derivatives with desired characteristics. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of the molecule and its interactions with solvents or in a solid-state environment. This can be important for understanding how the local environment influences its properties.

High-Throughput Virtual Screening: Once a reliable computational model is established, it can be used to screen large virtual libraries of related compounds to identify candidates with optimized properties for specific applications. ewadirect.com For example, one could screen for derivatives with specific absorption wavelengths or higher triplet energies. This approach can significantly accelerate the discovery of new materials. nih.gov

Computational MethodApplication to this compoundInformation Gained
Density Functional Theory (DFT) Calculation of ground state electronic structure and properties.Molecular geometry, HOMO/LUMO energies, charge distribution.
Time-Dependent DFT (TD-DFT) Calculation of excited state properties.UV-Vis absorption spectra, excited state energies, transition dipoles.
Molecular Dynamics (MD) Simulation of molecular motion over time.Conformational flexibility, solvent effects, interactions in condensed phases.
High-Throughput Virtual Screening Rapid computational evaluation of large numbers of related molecules.Identification of lead compounds with desired properties for further study.

Q & A

Q. What are the recommended synthetic routes for 4-Acetoxy-3',4'-dimethylbenzophenone, and how can purity be optimized?

A three-step synthesis is typically employed:

Acetylation : React 3',4'-dimethyl-4-hydroxybenzophenone with acetic anhydride under reflux in anhydrous conditions to introduce the acetoxy group .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates. Confirm purity via HPLC (C18 column, UV detection at 254 nm) .

Crystallization : Recrystallize from ethanol to achieve >98% purity. Monitor by melting point analysis (DSC) and NMR (¹H/¹³C) for structural validation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • FT-IR : Identify carbonyl stretches (C=O at ~1750 cm⁻¹) and acetoxy C-O bonds (~1250 cm⁻¹).
  • NMR : ¹H NMR resolves methyl groups (δ 2.1–2.3 ppm for acetoxy-CH₃; δ 2.4–2.6 ppm for aromatic-CH₃). ¹³C NMR confirms ketone (C=O at ~200 ppm) and acetoxy carbons .
  • UV-Vis : Analyze π→π* transitions (λmax ~280 nm) for electronic profiling .

Q. How should researchers assess the compound’s stability under varying storage conditions?

Conduct accelerated stability studies:

  • Thermal Stability : Use TGA/DSC to determine decomposition temperatures. Store at ≤4°C in amber vials to prevent photodegradation .
  • Hydrolytic Sensitivity : Monitor acetate group hydrolysis via pH-controlled HPLC (e.g., pH 7.4 buffer at 37°C for 7 days) .

Advanced Research Questions

Q. How do electronic properties of this compound influence its potential in nonlinear optical (NLO) applications?

  • Computational Analysis : Perform DFT calculations (B3LYP/6-311++G(d,p)) to evaluate hyperpolarizability (β) and dipole moments. Compare with experimental Kurtz-Perry powder SHG efficiency .
  • Crystallography : Resolve crystal packing (XRD) to assess intermolecular charge transfer. Dihedral angles between aromatic rings (e.g., ~51.9° in gas phase) impact conjugation .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

  • Polymorphism Risk : Screen solvents (e.g., DMF, acetone) using Bridgman-Stockbarger method to control nucleation.
  • Defect Analysis : Employ HRTEM to identify stacking faults. Optimize cooling rates (<1°C/min) to reduce dislocations .

Q. How should researchers address contradictions in experimental vs. theoretical structural data?

  • Basis Set Validation : Compare B3LYP and B3PW91 methods for bond lengths/angles. Overestimations in gas-phase calculations (vs. X-ray data) arise from lattice energy differences .
  • Error Analysis : Use Bland-Altman plots to quantify discrepancies in dihedral angles or vibrational frequencies. Cross-validate with Raman spectroscopy .

Methodological Notes

  • Data Contradiction Protocol : Follow iterative refinement (e.g., adjust computational parameters or replicate synthesis) to resolve inconsistencies .
  • Ethical Standards : Adhere to institutional guidelines for hazardous waste disposal (e.g., halogenated solvents) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.